Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-8-13(16(17,18)19)22-14(21-12)11(9-20-22)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPAVEYTMGUUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Suzuki–Miyaura Reactions for C-3 Arylation
| Boronic Acid | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 78 | |
| 4-Methoxyphenyl | Pd(OAc)2/XPhos | K3PO4 | 65 | |
| 2-Thienyl | PdCl2(dppf) | Cs2CO3 | 72 |
This method offers:
-
Flexibility : Broad substrate scope for boronic acids and nucleophiles.
-
Efficiency : Yields range from 65–78% under mild conditions.
One-Pot Cyclocondensation of β-Ketoesters and Aminopyrazoles
A streamlined one-pot synthesis involves cyclocondensation of β-ketoesters with 3-aminopyrazoles. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-amino-5-phenylpyrazole in acetic acid under reflux to directly form the pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group is incorporated regioselectively at the 7-position due to the electronic effects of the fluorine atoms.
Table 2: Optimization of Cyclocondensation Conditions
Limitations include moderate yields (35–58%) and the need for high temperatures.
Late-Stage Esterification and Functional Group Interconversion
Ethyl ester installation is often achieved through late-stage esterification of a carboxylic acid intermediate. For instance, 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is treated with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the ethyl ester. Alternatively, Appel-type chlorination (CCl4/PPh3) converts the acid to an acyl chloride, which reacts with ethanol.
Scale-Up Synthesis and Industrial Considerations
A scalable protocol reported in uses benzaldehyde and ethyl 3-amino-1H-pyrazole-4-carboxylate in dichloroethane (DCE) with di-tert-butyl peroxide (DTBP) as an oxidant at 130°C. After 24 hours, hydrolysis with LiOH/H2O followed by acidification yields the carboxylic acid, which is esterified with ethanol under standard conditions. This method achieves a 69% yield on a 2 mmol scale and is adaptable to continuous flow systems.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Multi-Step Condensation | 60–85 | High | Moderate |
| Suzuki–Miyaura Cross-Coupling | 65–78 | Moderate | High |
| One-Pot Cyclocondensation | 35–58 | Low | Low |
| Late-Stage Esterification | 70–89 | High | High |
The Suzuki–Miyaura approach offers the best balance of yield and versatility, while one-pot methods require further optimization for industrial use .
Chemical Reactions Analysis
Chemical Reactions Involving Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, including:
Formylation Reactions
-
Vilsmeier-Haack Conditions : Pyrazolo[1,5-a]pyrimidines can be formylated at the highly nucleophilic position 3 using Vilsmeier-Haack conditions, although this might not be directly applicable to ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate due to the existing phenyl group at position 3 .
Cross-Coupling Reactions
-
Pd-Catalyzed Reactions : These compounds can undergo palladium-catalyzed carbon-carbon cross-coupling reactions, which could be useful for further functionalization of the phenyl ring or introduction of other substituents .
Hydrolysis and Esterification
-
Ester Hydrolysis : The ethyl ester group in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Esterification : Conversely, the carboxylic acid can be esterified with ethanol under acidic conditions to reform the ester.
Biological Activities of Pyrazolo[1,5-a]pyrimidines
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | α-glucosidase inhibition | 15.2-201.3 |
| Pyrazolo[1,5-a]pyrimidine derivatives | Antimicrobial activity | Variable |
Scientific Research Applications
Pharmacological Applications
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines, which have been shown to exhibit a wide range of biological activities. The following are key pharmacological applications:
- Antitumor Activity : Compounds in this class have demonstrated efficacy against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to inhibit the growth of tumor cells through mechanisms involving the inhibition of specific kinases such as Pim kinase and cyclin-dependent kinases (CDKs) .
- Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activities against different pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Neurological Effects : Some derivatives have been identified as potential anxiolytic and antidepressant agents. They act as antagonists at serotonin receptors, which are critical in mood regulation .
- Antiviral Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promise against viruses such as hepatitis C and respiratory syncytial virus (RSV), suggesting their potential use in antiviral therapies .
Synthesis and Structural Modifications
The synthesis of this compound involves several innovative methods that enhance yield and specificity. Key synthetic routes include:
- SNAr Reactions : A common approach involves nucleophilic aromatic substitution (SNAr) reactions that allow for functionalization at specific positions on the pyrazolo[1,5-a]pyrimidine core .
- Suzuki-Miyaura Coupling : This cross-coupling technique is employed to introduce various aryl groups at the C-3 position of the compound, enhancing its biological profile .
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can disrupt various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (CF3) vs.
- C5 Substituents : Ethyl esters (target compound) are prone to hydrolysis, whereas cyclopropyl () or morpholine groups () improve stability and solubility .
- C3 Aryl Groups : Electron-withdrawing substituents (e.g., 2,4-Cl2-phenyl in ) enhance binding to kinase ATP pockets, while methoxyphenyl groups () may improve solubility .
Stability and Commercial Viability
- Discontinuation of Target Compound: notes discontinuation, possibly due to synthetic challenges (e.g., low yields in cross-coupling) or instability of the ethyl ester .
- Superior Analogs : Compounds like ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () offer improved stability and are commercially available .
Biological Activity
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological applications. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
Synthesis of the Compound
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One effective method includes the reaction of substituted hydrazines with ethyl cyanoacetate derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine framework. This approach allows for regioselective modifications that can enhance biological activity .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In one study, various derivatives were screened against multidrug-resistant strains using agar well-diffusion and broth microdilution methods. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a bactericidal effect comparable to established antibiotics such as Erythromycin and Amikacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells via modulation of key signaling pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to significantly reduce biofilm formation in S. aureus by over 50%, indicating its potential as an antibiofilm agent .
Case Study 2: Anticancer Activity
A recent investigation into the compound's effects on cancer cell lines revealed that it reduced cell viability in MCF-7 cells (breast cancer) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of 3-amino-4-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via column chromatography (petroleum ether/ethyl acetate). Ultrasonic irradiation in aqueous-alcohol media with KHSO₄ improves conversion rates, achieving yields up to 93% under inert atmospheres . Optimization studies highlight the critical role of solvent choice (ethanol vs. dioxane) and catalyst (PyBroP for C–O activation) in minimizing side reactions .
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
Single-crystal X-ray diffraction confirms the planar pyrazole and pyrimidine rings, with dihedral angles between fused rings (1.31°) and phenyl substituents (1.27°) . Hydrogen bonding (C12–H12···O1) and π–π stacking (3.426 Å centroid distances) stabilize the crystal lattice . Complementary ¹H/¹³C NMR, IR, and MS data align with calculated molecular formulas (e.g., C₂₁H₁₆ClN₇Al), validating purity .
Q. What reaction conditions are critical for avoiding regioisomeric byproducts during synthesis?
Microwave-assisted synthesis with XPhosPdG2/XPhos catalysts prevents debromination during Suzuki-Miyaura cross-coupling, ensuring regioselective C3/C5-arylation . Acidic conditions (e.g., HCl in ethanol) promote cyclization, while elevated temperatures (110°C) enhance coupling efficiency with boronic acids .
Advanced Research Questions
Q. How does C–O bond activation enable diversification of pyrazolo[1,5-a]pyrimidine derivatives?
PyBroP-mediated activation of the lactam C–O bond allows substitution at C5 with aryl/heteroaryl boronic acids via Suzuki-Miyaura reactions. This method achieves 3,5-diarylated derivatives in >80% yields, critical for generating bioactive analogs . DIBAL-H reduction of ester groups to aldehydes further enables chalcone-linked hybrids for antitrypanosomal activity screening .
Q. What mechanistic insights explain the biological activity of trifluoromethyl-substituted analogs?
The trifluoromethyl group enhances binding to enzymes like monoamine oxidase B (MAO-B), with IC₅₀ values in the micromolar range. Structural studies suggest hydrophobic interactions and electron-withdrawing effects stabilize enzyme-inhibitor complexes, relevant for neurodegenerative disease targets .
Q. How do conflicting data on substituent effects inform SAR studies?
Contrasting reports on electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., chloro) groups reveal that C3-phenyl and C7-CF₃ groups maximize COX-2 inhibition (IC₅₀ = 0.8 µM), while C5-ester derivatives show reduced activity. Computational docking aligns with experimental IC₅₀ trends .
Q. What strategies mitigate challenges in cross-coupling reactions with brominated intermediates?
Tandem catalysts (XPhosPdG2/XPhos) suppress debromination during Suzuki reactions of 3-bromo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one, enabling efficient C3-arylation. Subsequent C5-functionalization via PyBroP activation achieves 3,5-diarylated products in >75% yields .
Q. How do crystallographic data resolve ambiguities in regiochemical assignments?
X-ray studies distinguish between isomeric ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate and its 7-methyl analog based on methyl group positioning (C5 vs. C7), validated by NMR coupling constants and NOE correlations .
Methodological Tables
Table 1. Optimization of Synthesis Conditions
| Condition | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Ethanol, reflux | 70 | 98 | Minimal byproducts |
| Dioxane, 110°C | 93 | 95 | Requires inert atmosphere |
| Ultrasonic, KHSO₄ | 85 | 97 | Faster reaction kinetics |
Table 2. Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| 3,5-Diarylated | MAO-B | 2.1 | C7-CF₃, C3-aryl |
| Chalcone-linked | Trypanosoma | 4.7 | C5-CHO, conjugated double bond |
| Ester-to-acid | COX-2 | 0.8 | C5-COOH, C3-phenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
